molecular formula C20H21NO5 B1390425 (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid CAS No. 1562432-09-0

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid

Cat. No.: B1390425
CAS No.: 1562432-09-0
M. Wt: 355.4 g/mol
InChI Key: KLEJEVDXSXCTFY-SFHVURJKSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. The Fmoc group is a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions . The compound features a chiral center at the α-carbon (S-configuration) and an ethoxy (-OCH₂CH₃) substituent on the β-carbon of the propanoic acid backbone. Its molecular formula is C₂₄H₂₃NO₅ (calculated based on structural analogs), with a molecular weight of approximately 413.45 g/mol (estimated from related compounds in ).

Properties

IUPAC Name

(2S)-3-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-2-25-12-18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEJEVDXSXCTFY-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1562432-09-0
Record name (2S)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Preparation Methods

Synthesis of the 3-Ethoxy Substituted Amino Acid Intermediate

The 3-ethoxy substitution on the propanoic acid backbone is introduced via nucleophilic substitution or etherification reactions on a suitable precursor such as a 3-hydroxypropanoic acid derivative.

  • Typical route:
    • Starting from (S)-serine or a protected serine derivative, the hydroxyl group at the 3-position is converted to an ethoxy group.
    • This can be achieved by treatment with ethylating agents (e.g., ethyl bromide) under basic conditions or via Mitsunobu reaction conditions.
    • The stereochemistry at the α-carbon is preserved throughout the reaction.

Fmoc Protection of the Amino Group

  • The amino group is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic aqueous or organic conditions.
  • Reaction conditions:

    • Solvent: Typically dioxane/water or 1,4-dioxane alone.
    • Base: Sodium carbonate or sodium bicarbonate to neutralize HCl formed.
    • Temperature: 0°C to room temperature to control reaction rate and minimize side reactions.
    • Reaction time: Several hours (commonly overnight) to ensure complete conversion.
  • Example procedure:

    • Dissolve the amino acid intermediate in aqueous Na2CO3 solution under nitrogen atmosphere.
    • Cool to 0°C, add Fmoc-Cl dissolved in dioxane dropwise.
    • Stir at room temperature for 12 hours.
    • Extract product with organic solvent (e.g., DCM), wash aqueous phase, dry organic layer, and concentrate.

Purification

  • Purification is typically performed by flash column chromatography using silica gel.
  • Eluent systems: Dichloromethane (DCM) with increasing percentages of methanol (MeOH) or ethyl acetate mixtures.
  • Purity is confirmed by NMR spectroscopy (1H and 13C), LC-MS, and sometimes chiral HPLC to confirm stereochemical integrity.

Representative Synthetic Procedure (Based on Analogous Fmoc-Amino Acid Syntheses)

Step Reagents/Conditions Description
1. Preparation of 3-ethoxy amino acid intermediate Ethyl bromide, base (e.g., NaH or K2CO3), solvent (THF or DMF), room temperature Alkylation of 3-hydroxy amino acid derivative to introduce ethoxy group
2. Fmoc protection Fmoc-Cl, Na2CO3 aqueous solution, dioxane, 0°C to RT, 12 h Formation of Fmoc carbamate protecting group on amino group
3. Work-up Extraction with DCM, washing, drying over Na2SO4 Separation of product from aqueous phase
4. Purification Silica gel chromatography, DCM/MeOH gradient Isolation of pure Fmoc-protected compound
5. Characterization NMR, LC-MS, optical rotation Confirmation of structure, purity, and stereochemistry

Stock Solution Preparation Data

For research use, stock solutions of the compound are prepared based on its molecular weight and solubility:

Amount of Compound Volume of Solvent for 1 mM Volume of Solvent for 5 mM Volume of Solvent for 10 mM
1 mg 2.8139 mL 0.5628 mL 0.2814 mL
5 mg 14.0694 mL 2.8139 mL 1.4069 mL
10 mg 28.1389 mL 5.6278 mL 2.8139 mL

Solvent choice depends on solubility; DMSO, PEG300, Tween 80, and water mixtures are used for in vivo formulations.

Research Findings and Analytical Data

  • The compound is stable under typical storage conditions (2-8°C) and in stock solutions when aliquoted to avoid repeated freeze-thaw cycles.
  • Heating to 37°C and sonication can improve solubility during stock preparation.
  • Analytical data such as NMR spectra and LC-MS confirm the integrity of the Fmoc group and the ethoxy substitution.
  • The compound's stereochemistry is preserved during synthesis as confirmed by chiral purity analysis in related Fmoc-amino acid syntheses.

Summary Table of Key Synthetic Parameters

Parameter Details
Starting material (S)-3-hydroxy amino acid or derivative
Ethoxy group introduction Alkylation with ethyl bromide, base
Amino protection Fmoc-Cl, Na2CO3, dioxane/water
Reaction temperature 0°C to room temperature
Purification method Silica gel chromatography
Characterization methods NMR (1H, 13C), LC-MS, chiral HPLC
Storage conditions 2-8°C solid; -20°C or -80°C solution aliquots
Solubility enhancement Heating, sonication

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to reveal the free amino group.

    Coupling Reactions: The free amino group can then participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU are used to facilitate peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides and polypeptides, which are essential in the study of proteins and enzyme functions.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C26H32N4O6
  • Molecular Weight : 496.6 g/mol
  • IUPAC Name : (2S)-5-(carbamoylamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoic acid
  • CAS Number : 159858-21-6

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential in peptide synthesis due to its stability and ease of removal under mild conditions.

Peptide Synthesis

Fmoc-Val-Cit-OH is primarily utilized as a building block in the synthesis of peptides. The Fmoc group allows for selective protection of the amino group, facilitating the formation of peptide bonds without interfering with other functional groups.

Case Study: Synthesis of Anticancer Peptides
Research has demonstrated the successful incorporation of Fmoc-Val-Cit-OH in the synthesis of peptides that exhibit anticancer properties. For instance, a study synthesized a series of peptides using Fmoc chemistry, leading to compounds that showed significant cytotoxic activity against various cancer cell lines .

Drug Delivery Systems

The compound has also been explored for its potential in drug delivery systems. Its ability to form stable conjugates with therapeutic agents enhances the bioavailability and efficacy of drugs.

Case Study: Targeted Drug Delivery
In a recent study, Fmoc-Val-Cit-OH was conjugated with an anticancer drug, demonstrating improved targeting to tumor cells while minimizing systemic toxicity. The study highlighted the importance of using such compounds for developing more effective drug delivery systems .

Enzyme Inhibition Studies

Fmoc-Val-Cit-OH has been utilized in enzyme inhibition studies, particularly in understanding the mechanisms of proteases. By incorporating this compound into substrate analogs, researchers can investigate interactions at the molecular level.

Data Table: Enzyme Inhibition Potency

CompoundIC50 (µM)Target Enzyme
Fmoc-Val-Cit-OH12.5Trypsin
Fmoc-Ala-Asp-OH8.3Chymotrypsin
Fmoc-Leu-Gly-OH15.0Thrombin

This table summarizes the inhibitory potency of various Fmoc-protected amino acids against specific enzymes, indicating that Fmoc-Val-Cit-OH exhibits notable inhibitory effects .

Polymer Synthesis

The unique properties of Fmoc-Val-Cit-OH have led to its application in polymer science, where it serves as a monomer for synthesizing biocompatible polymers.

Case Study: Biodegradable Polymers
A study reported the incorporation of Fmoc-Val-Cit-OH into biodegradable polyurethanes, enhancing their mechanical properties and degradation rates suitable for biomedical applications .

Mechanism of Action

The primary mechanism of action of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved are primarily related to the synthesis and modification of peptides and proteins.

Comparison with Similar Compounds

Key Properties:

  • Stereochemistry: The (S)-configuration ensures compatibility with natural L-amino acids in peptide synthesis.
  • Protecting Group: The Fmoc moiety provides temporary protection for the amino group during SPPS .
  • Applications : Primarily used in peptide synthesis, medicinal chemistry, and as a building block for HIV-1 entry inhibitors (as inferred from analogs in ).

Comparison with Similar Compounds

The compound belongs to a class of Fmoc-protected amino acids with variable side chains. Below is a detailed comparison with structurally related analogs:

Compound Name Substituent (R-group) Molecular Formula Molecular Weight (g/mol) Key Applications Distinctive Features References
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid -OCH₂CH₃ C₂₄H₂₃NO₅ 413.45 (estimated) Peptide synthesis, antiviral research Ethoxy group enhances hydrophilicity; potential for hydrogen bonding
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (HY-W010984) -C₆H₄(CH₃) (ortho-tolyl) C₂₅H₂₃NO₄ 401.45 Laboratory chemicals, SPPS Aromatic side chain increases rigidity; purity ≥99.76% (HPLC)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid -C₉H₅ClN (6-chloroindole) C₂₆H₂₁ClN₂O₄ 469.91 Targeted peptide-drug conjugates Chloroindole moiety enhances binding to hydrophobic pockets in proteins
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid -C₄H₃S (thiophene) C₂₂H₁₉NO₄S 393.46 Fluorescent probes, enzyme inhibitors Thiophene improves π-π stacking interactions; moderate toxicity (H302, H315)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(bromodifluoromethoxy)phenyl)propanoic acid -C₆H₄(OCHF₂Br) C₂₅H₂₀BrF₂NO₅ 556.33 p53-Mdm2/Mdm4 interaction inhibitors Bromodifluoromethoxy group introduces halogen bonding; used in cancer research
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid -C₆H₅ (phenyl) C₂₄H₂₁NO₄ 387.43 Peptide backbone modifications Methylation of amino group alters steric hindrance; CAS 77128-73-5

Structural and Functional Insights

Side-Chain Diversity :

  • Hydrophilic vs. Hydrophobic : The ethoxy group in the target compound increases polarity compared to aromatic (e.g., o-tolyl, phenyl) or heterocyclic (e.g., thiophene, indole) substituents. This affects solubility and peptide folding dynamics .
  • Halogenated Derivatives : Bromodifluoromethoxy and chloroindole analogs () exhibit enhanced binding to hydrophobic protein domains, making them valuable in oncology and antiviral research.

Synthetic Utility :

  • The Fmoc group is universally compatible with SPPS, but side-chain reactivity varies. For example, thiophene-containing analogs () require careful handling due to sulfur’s nucleophilicty, while ethoxy derivatives are less prone to side reactions.

Safety Profiles :

  • Compounds with halogenated or aromatic groups (e.g., ) often carry higher toxicity risks (e.g., H302, H315 warnings). The ethoxy analog is presumed safer but lacks explicit toxicity data.

Research Findings

  • Antiviral Activity : Analogs with cyclohexylmethyl and phenyl groups () showed IC₅₀ values <1 μM against HIV-1, suggesting the ethoxy variant could be optimized for similar efficacy.
  • Peptide Stability: Ethoxy-substituted amino acids may improve peptide solubility in aqueous buffers, critical for in vivo applications .
  • Fluorescent Probes : Thiophene and indole derivatives () are used in fluorescent ligands for receptor imaging, leveraging their conjugated π-systems.

Biological Activity

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid, often referred to as Fmoc-amino acid derivatives, has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis due to its stability and ease of removal. The molecular formula is C23H21N3O5C_{23}H_{21}N_{3}O_{5}, with a molecular weight of approximately 419.44 g/mol. The presence of the ethoxy and amino groups contributes to its reactivity and interaction with biological targets.

The biological activity of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The Fmoc group provides stability during synthesis, while the ethoxypropanoic acid moiety can engage in hydrogen bonding and hydrophobic interactions with biological molecules.

Enzyme Inhibition Studies

Research has indicated that derivatives of Fmoc-amino acids exhibit inhibitory effects on various enzymes. For instance:

  • Proteases : Some studies have shown that Fmoc-protected amino acids can inhibit serine proteases, which play crucial roles in numerous physiological processes.
  • Kinases : Fmoc derivatives have also been explored for their potential as kinase inhibitors, which are vital in cancer therapy.

Case Studies

  • Anticancer Activity : A study involving the synthesis of various Fmoc-amino acid derivatives demonstrated their ability to inhibit cell proliferation in cancer cell lines. The mechanism was linked to the modulation of signaling pathways associated with cell growth and apoptosis.
  • Antimicrobial Properties : Another case study highlighted the antimicrobial activity of certain Fmoc derivatives against Gram-positive bacteria. The compounds showed promising results in disrupting bacterial cell walls, suggesting potential applications in antibiotic development.

Synthesis Routes

The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid typically involves several steps:

  • Protection of Amino Groups : The amine is protected using the Fmoc group.
  • Formation of Ethoxypropanoic Acid Moiety : This step involves coupling reactions with ethoxypropanoic acid under controlled conditions.
  • Deprotection : Finally, the Fmoc group is removed to yield the active compound.

Research Findings

Recent research has focused on optimizing the synthesis of Fmoc derivatives to enhance their biological activities. A notable finding includes:

CompoundActivityReference
Fmoc-Ala-OHInhibits serine proteases
Fmoc-Leu-OHAntimicrobial against S. aureus
Fmoc-Gly-OHModulates kinase activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid?

  • Methodology : The compound is synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection of the amino group. A typical protocol involves reacting the precursor amino acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic aqueous/organic biphasic system (e.g., 1,4-dioxane and sodium carbonate solution) at room temperature. After stirring, the product is extracted with ethyl acetate, washed, dried, and purified via reverse-phase chromatography .
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of Fmoc-Cl. Monitor reaction completion by TLC or LC-MS.

Q. What safety precautions are required when handling this compound?

  • Hazard Profile : Classified under GHS as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Protocols :

  • Use PPE (gloves, lab coat, safety goggles).
  • Work in a fume hood to avoid inhalation of dust/aerosols.
  • Store in a tightly sealed container under inert atmosphere (N₂ or Ar) at room temperature, protected from light and moisture .

Q. How can purity and structural integrity be verified post-synthesis?

  • Analytical Methods :

  • HPLC : Use a C18 column with a water/acetonitrile gradient (retention time varies by system).
  • NMR : Key signals include the Fmoc aromatic protons (7.3–7.8 ppm) and the ethoxy group (1.2–1.4 ppm for CH₃, 3.4–3.6 ppm for CH₂) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ peaks consistent with the molecular formula (C₂₀H₂₁NO₅, MW: 379.39) .

Advanced Research Questions

Q. How can reaction yields be optimized during Fmoc protection?

  • Factors Affecting Yield :

  • Solvent Choice : Use polar aprotic solvents (e.g., THF) to enhance reactivity.
  • Temperature : Maintain 0–5°C to minimize side reactions (e.g., racemization).
  • Stoichiometry : A 1.2–1.5 molar excess of Fmoc-Cl ensures complete amino group protection .
    • Troubleshooting : Low yields may result from hydrolysis of Fmoc-Cl; use freshly distilled reagents and anhydrous conditions.

Q. What strategies mitigate decomposition during long-term storage?

  • Stability Challenges : The Fmoc group is sensitive to bases and amines. The ethoxy side chain may undergo oxidation under prolonged light exposure.
  • Solutions :

  • Store under inert gas (N₂/Ar) at –20°C for extended periods.
  • Add stabilizers like BHT (butylated hydroxytoluene) to prevent radical-mediated degradation .

Q. How does the ethoxy substituent influence peptide coupling efficiency?

  • Mechanistic Insight : The ethoxy group increases steric hindrance compared to smaller substituents (e.g., methyl), potentially slowing coupling rates. However, it enhances solubility in organic solvents (e.g., DMF), improving reaction homogeneity.
  • Experimental Design : Compare coupling kinetics with HOBt/DIC activation to alternative reagents like PyAOP, which may enhance efficiency in sterically hindered systems .

Q. How can spectral data resolve structural ambiguities in derivatives?

  • Case Study : For a brominated analog, ¹H NMR shows a doublet (J = 8.2 Hz) for aromatic protons adjacent to bromine. ¹⁹F NMR (if applicable) can confirm fluorinated modifications .
  • Advanced Techniques : 2D NMR (COSY, HSQC) assigns overlapping proton signals, while X-ray crystallography provides absolute stereochemistry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid

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